1-(3-Nitrophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBITZYPLDRBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110654-66-5 | |
| Record name | (3-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Evolution and Contemporary Significance of Sulfonamide Chemistry
The journey of sulfonamides in science began with the discovery of their antibacterial properties, revolutionizing medicine in the pre-antibiotic era. ajchem-b.comresearchgate.net These synthetic compounds were among the first effective chemotherapeutic agents against a wide array of bacterial infections. ajchem-b.comijpsjournal.com The basic structure, characterized by a sulfonyl group attached to an amine, has since proven to be a remarkably versatile scaffold. frontiersrj.com
Modern research has expanded the therapeutic potential of sulfonamides far beyond their antimicrobial origins. They are now integral to the development of drugs for a multitude of conditions, including diuretics, hypoglycemic agents, and treatments for glaucoma. ajchem-b.comijpsjournal.com The ability of the sulfonamide moiety to be readily modified has allowed chemists to fine-tune the pharmacological properties of these molecules, leading to the creation of highly specific and potent drugs. ajchem-b.com Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods for sulfonamide production. frontiersrj.com
1 3 Nitrophenyl Methanesulfonamide in Modern Chemical Science
1-(3-Nitrophenyl)methanesulfonamide has carved a niche for itself as a crucial building block in the synthesis of more complex molecules with significant therapeutic potential. Its chemical structure, featuring a reactive methanesulfonamide (B31651) group and a nitro-substituted phenyl ring, makes it an ideal starting material for creating diverse libraries of compounds for biological screening.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄S |
| Molecular Weight | 216.21 g/mol |
| Alternate Name | 3-Nitro-benzenemethanesulfonamide |
| CAS Number | 110654-66-5 |
This data is compiled from publicly available chemical databases.
The primary application of this compound in contemporary research lies in its use as a synthetic intermediate for the preparation of disubstituted pyridine (B92270) derivatives. These derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs).
Current Research and Future Directions in 1 3 Nitrophenyl Methanesulfonamide Studies
Established Synthetic Pathways for this compound
The synthesis of this compound, also known as N-(3-nitrophenyl)methanesulfonamide, is well-documented through several conventional chemical reactions. These pathways typically involve the formation of a sulfonamide bond between a derivative of 3-nitroaniline (B104315) and a methanesulfonyl group source.
One of the primary methods involves the reaction of 3-nitroaniline with methanesulfonic anhydride. chemicalbook.com This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. The reaction proceeds in two stages, with the initial formation of the sulfonamide followed by a workup with sodium hydroxide (B78521) in a methanol/water mixture. chemicalbook.com This method has been reported to achieve a high yield of 96%. chemicalbook.com
Another established route starts from 1-iodo-3-nitrobenzene (B31131) and methanesulfonamide (B31651). chemicalbook.com This pathway represents a coupling reaction to form the essential carbon-nitrogen bond of the sulfonamide.
A third route utilizes the reaction between 3-nitroaniline and methanesulfonyl chloride. chemicalbook.com This is a common and straightforward method for the formation of sulfonamides, where the highly reactive sulfonyl chloride readily reacts with the amine group of the 3-nitroaniline.
The following table summarizes the key reactants and reaction types for the established synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Reaction Type |
| 3-Nitroaniline | Methanesulfonic anhydride | Sulfonylation |
| 1-Iodo-3-nitrobenzene | Methanesulfonamide | Coupling Reaction |
| 3-Nitroaniline | Methanesulfonyl chloride | Sulfonylation |
Strategies for the Synthesis of this compound Analogues and Derivatives
The core structure of this compound can be modified to produce a wide array of analogues and derivatives, which are explored for various applications. The synthetic strategies to achieve these modifications are diverse and leverage modern organic chemistry reactions.
One common strategy involves the modification of the aromatic ring or the sulfonamide group. For instance, Sonogashira cross-coupling reactions have been employed to synthesize derivatives such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide from N-(4-iodo-2-phenoxyphenyl)methanesulfonamide and 3-phenoxyprop-1-yne. researchgate.net This demonstrates how the core structure can be elaborated with complex substituents.
Another approach involves building heterocyclic systems onto the methanesulfonamide framework. For example, a series of tertiary dihydroquinoline sulfonamides have been produced in high yields by reacting Morita–Baylis–Hillman acetates with methanesulfonamide. nih.gov This method involves an aza-Michael-initiated SN2'-SNAr sequence. nih.gov
Furthermore, hybrid molecules can be synthesized by combining the sulfonamide moiety with other pharmacologically active scaffolds. A quick and efficient method has been reported for the synthesis of sulfonamide derivatives of trimetazidine (B612337) by reacting the corresponding sulfonyl chloride with trimetazidine in dichloromethane. mdpi.com
The synthesis of N-unsubstituted 1,2,3-triazoles, which can be considered structural analogues, has been achieved through sustainable, copper-free protocols using a zinc-based heterogeneous catalyst. rsc.org This highlights the development of greener synthetic routes for related compound classes.
The following table presents examples of synthesized analogues and derivatives, along with the key synthetic methods employed.
| Analogue/Derivative | Synthetic Strategy | Key Reagents/Catalysts |
| N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide | Sonogashira cross-coupling | N-(4-iodo-2-phenoxyphenyl)methanesulfonamide, 3-phenoxyprop-1-yne |
| 1-Methanesulfonyl-1,2-dihydroquinolines | Aza-Michael-initiated SN2'-SNAr sequence | Morita–Baylis–Hillman acetates, methanesulfonamide, K₂CO₃ |
| Sulfonamide derivatives of trimetazidine | Sulfonylation | Trimetazidine, corresponding sulfonyl chloride, triethylamine |
| 1,4-disubstituted 1,2,3-triazoles | [3+2] Cycloaddition (Click Chemistry) | Zinc-based heterogeneous catalyst, azides, alkynes |
| ({4-nitrophenyl}sulfonyl)tryptophan | Nucleophilic substitution | 4-nitrobenzenesulphonylchloride, L-tryptophan |
This compound as a Versatile Synthetic Intermediate in Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex and functionally diverse molecules. usbio.net Its utility as a synthetic intermediate is primarily attributed to the presence of the nitro group, which can be readily transformed into other functional groups, and the sulfonamide moiety, which can influence the electronic properties and reactivity of the molecule.
A key application of this compound is in the synthesis of disubstituted pyridine derivatives. usbio.net These derivatives have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes that play a crucial role in the cell cycle. usbio.net The synthesis of these inhibitors often involves the reduction of the nitro group on the this compound to an amino group. This resulting amine, N-(3-aminophenyl)methanesulfonamide, can then undergo further reactions, such as condensations or cross-coupling reactions, to construct the desired pyridine ring system.
The transformation of the nitro group into an amine is a pivotal step that significantly expands the synthetic utility of the parent compound. This is exemplified by the existence of related compounds like N-(4-amino-3-nitrophenyl)methanesulfonamide, which underscores the importance of the amino functionality in subsequent synthetic manipulations. uni.lu
Sustainable and Novel Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in organic chemistry. While specific sustainable routes for this compound are not extensively detailed in the provided search results, general principles of green chemistry are being applied to the synthesis of related compounds. These principles often focus on the use of less hazardous reagents, renewable starting materials, and catalytic methods to improve efficiency and reduce waste.
For instance, the development of metal-free oxidation systems and the use of water as a solvent in related syntheses point towards a more sustainable future for chemical manufacturing. rsc.orgrsc.org The synthesis of diarylamines, for example, has been achieved through a nitrosonium-initiated C–N bond formation, avoiding the use of costly and environmentally harmful transition metal catalysts. acs.org
The development of catalytic protocols that are eco-friendly, such as those using reusable catalysts, is a key area of research. rsc.org While not directly applied to this compound yet, these novel approaches hold promise for the future development of more sustainable synthetic pathways for this important intermediate.
X-ray Crystallographic Investigations of this compound and Related Compounds
X-ray crystallography stands as a definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. wikipedia.org This technique has been instrumental in elucidating the structures of numerous organic compounds, providing invaluable data on bond lengths, bond angles, and the spatial orientation of molecules. wikipedia.org The study of nitrophenyl-containing sulfonamides through single-crystal X-ray diffraction reveals detailed insights into their molecular conformation, supramolecular assembly, and the subtle interplay of non-covalent interactions that govern their crystal packing.
The molecular structures of sulfonamides containing the nitrophenyl moiety have been extensively studied, revealing key conformational features. For instance, in the related compound N-(4-chloro-2-nitrophenyl)methanesulfonamide, the bond lengths and angles are generally within normal ranges and are comparable to similar structures. nih.gov An important conformational feature observed in this molecule is an intramolecular N—H⋯O hydrogen bond, which results in the formation of a stable six-membered ring. nih.gov
In another analogue, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the nitro group is slightly twisted relative to the benzene (B151609) ring, with a dihedral angle of 14.69 (10)°. nih.gov The conformation is further defined by the torsion angles S1—N2—C3—C4 and S2—N2—C3—C4, which are 82.83 (19)° and -92.42 (17)°, respectively. nih.gov The molecular geometry is stabilized by intramolecular C—H⋯O hydrogen bonds, which form S(6) ring motifs. nih.gov
Table 1: Selected Bond Lengths and Angles for a Related Sulfonamide
| Parameter | Value for N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov |
|---|---|
| S1—N2—C3—C4 Torsion Angle (°) | 82.83 (19) |
| S2—N2—C3—C4 Torsion Angle (°) | -92.42 (17) |
| NO₂ - Benzene Ring Dihedral Angle (°) | 14.69 (10) |
The crystal packing of nitrophenyl sulfonamides is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. In the crystal structure of N-(4-chloro-2-nitrophenyl)methanesulfonamide, molecules are linked into zigzag chains along the a-axis via intermolecular N1—H1···O1 and C5—H5···O2 hydrogen bonds. nih.gov These chains are further connected through C3—H3···O3 hydrogen bonds, creating a three-dimensional network. nih.gov
For N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the molecules are linked to form a two-dimensional network through C1—H1B···O2, C8—H8C···O5, and C9—H9B···O1 intermolecular hydrogen bonds. nih.gov In the case of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, C—H⋯O hydrogen bonds link adjacent molecules into a three-dimensional network, while π–π stacking interactions, with centroid–centroid distances of 3.8745 (9) Å, form chains parallel to the a-axis. nih.gov
The crystal structure of {(4-nitrophenyl)sulfonyl}tryptophan reveals a complex supramolecular architecture where a 12-molecule aggregate synthon is formed, sustained by O-H⋯O hydrogen bonds and stabilized by N-H⋯O intermolecular contacts. mdpi.com These examples highlight the importance of hydrogen bonding and π–π stacking in dictating the solid-state arrangement of these compounds. nih.govmdpi.comnih.gov
Table 2: Hydrogen Bond Geometry for a Related Sulfonamide Derivative
| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C1—H1B···O2i in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | 0.96 | 2.59 | 3.220 (3) | 124 |
| C8—H8C···O5ii in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | 0.96 | 2.58 | 3.250 (3) | 127 |
| C9—H9B···O1iii in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | 0.96 | 2.47 | 3.173 (3) | 130 |
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov This method allows for the partitioning of crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, Hirshfeld surface analysis indicates that O⋯H/H⋯O interactions make the most significant contribution to the crystal packing at 40.1%. nih.gov Other notable contributions come from H⋯H (27.5%) and C⋯H/H⋯C (12.4%) contacts. nih.gov Lesser contributions are observed from O⋯C/C⋯O (6.0%), O⋯O (5.7%), C⋯C (4.9%), O⋯N/N⋯O (2.0%), N⋯H/H⋯N (1.2%), and minimal contacts involving sulfur atoms. nih.gov
In a different system, 1,3-diethyl-5-nitro-1H-benzoimidazol-2(3H)-one, the Hirshfeld analysis shows that H···H (44.3%) and H···O/O···H (34.9%) are the most important interactions, confirming the dominance of hydrogen bonding and van der Waals forces in the crystal packing. researchgate.net This quantitative analysis provides a detailed fingerprint of the forces holding the crystal lattice together.
Table 3: Quantitative Contributions to Crystal Packing from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) in N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide nih.gov |
|---|---|
| O···H/H···O | 40.1 |
| H···H | 27.5 |
| C···H/H···C | 12.4 |
| O···C/C···O | 6.0 |
| O···O | 5.7 |
| C···C | 4.9 |
| O···N/N···O | 2.0 |
| N···H/H···N | 1.2 |
Comprehensive Spectroscopic Analysis of this compound
Spectroscopic methods are essential for confirming the identity and elucidating the structural details of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information regarding the molecular framework and functional groups present in this compound and its derivatives.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.
For a series of related N-phenylmethanesulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the range of 8.78 to 10.15 ppm in the ¹H NMR spectrum. rsc.org The aromatic protons show signals in the region between 6.51 and 7.70 ppm. rsc.org In ¹³C NMR spectra, the aromatic carbons of these derivatives exhibit signals between 111.83 and 160.11 ppm. rsc.org For example, in N-(4-methoxy-2-nitrophenyl)-4-methylbenzenesulfonamide, the ¹³C NMR spectrum shows signals for aromatic carbons at 156.2, 144.5, 139.0, 135.5, 129.8, 127.1, 126.6, 124.8, 123.0, and 109.0 ppm. rsc.org The ¹H NMR spectrum of this compound shows a singlet for the NH proton at 9.26 ppm. rsc.org While specific data for this compound is not detailed in these studies, these values for related compounds provide a strong basis for the interpretation of its NMR spectra.
Table 4: Typical NMR Chemical Shifts (ppm) for Related Nitrophenyl Sulfonamides
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) rsc.orgrsc.org | Typical ¹³C Chemical Shift (ppm) rsc.orgrsc.org |
|---|---|---|
| Sulfonamide N-H | 8.78 - 10.74 | N/A |
| Aromatic C-H | 6.51 - 8.22 | 109.0 - 160.11 |
| Methane S-CH₃ | ~3.18 | N/A |
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
In the IR spectra of sulfonamides, the asymmetric and symmetric stretching vibrations of the SO₂ group are prominent. For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, these are observed at 1352 cm⁻¹ (asymmetric) and 1176 cm⁻¹ (symmetric). nih.gov The nitro group (NO₂) also has characteristic stretching vibrations, with the asymmetric stretch often overlapping with the SO₂ signal around 1530 cm⁻¹ and the symmetric stretch appearing around 1352 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information. In studies of nitrophenol isomers, the asymmetric stretching vibration of the nitro group is observed at 1343 cm⁻¹ for m-nitrophenol, while the symmetric stretch is found at 1430 cm⁻¹ for p-nitrophenol. spectroscopyonline.com These characteristic peaks are crucial for identifying the presence and substitution pattern of the nitro group on the phenyl ring. The analysis of these vibrational modes for this compound would be expected to show similar characteristic bands.
Table 5: Characteristic Vibrational Frequencies (cm⁻¹) for Nitrophenyl Sulfonamides and Related Compounds
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) nih.gov | Typical Raman Frequency (cm⁻¹) spectroscopyonline.com |
|---|---|---|---|
| SO₂ (Sulfonyl) | Asymmetric Stretch | ~1352 | N/A |
| SO₂ (Sulfonyl) | Symmetric Stretch | ~1176 | N/A |
| NO₂ (Nitro) | Asymmetric Stretch | ~1530 | ~1343 |
| NO₂ (Nitro) | Symmetric Stretch | ~1352 | N/A |
| C-H (Aromatic) | Deformation | N/A | 1134 - 1279 |
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound. The analysis reveals the molecular ion peak (M+), which confirms the compound's molecular weight. The fragmentation of nitro compounds is a well-documented process in mass spectrometry. miamioh.edu In the case of this compound, the molecular ion undergoes characteristic fragmentation, primarily driven by the presence of the nitro group and the sulfonamide linkage.
A prominent fragmentation pathway involves the loss of a hydroxyl radical (•OH), resulting in an [M-17]+ ion. This phenomenon has been observed in the mass spectra of other nitrophenyl compounds, such as nitrophenyl(phenyl)methanes. rsc.org The mechanism for this loss in the meta-isomer likely involves complex intramolecular rearrangements.
Another significant fragmentation pathway is the cleavage of the C-S bond, leading to the formation of the 3-nitrophenyl cation and a methanesulfonyl radical. Further fragmentation of the 3-nitrophenyl cation can occur through the loss of the nitro group (NO2), resulting in a phenyl cation fragment. The methanesulfonamide moiety can also undergo fragmentation, for instance, by losing SO2.
The relative abundance of these fragment ions provides insights into the stability of the different ionic species and the bond strengths within the molecule. The interpretation of the fragmentation pattern is essential for the unequivocal identification and structural confirmation of this compound.
Table 1: Key Fragmentation Ions of this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
| [M]+ | 216 | Molecular Ion |
| [M-OH]+ | 199 | Loss of a hydroxyl radical |
| [M-NO2]+ | 170 | Loss of a nitro group |
| [C6H4NO2]+ | 122 | 3-nitrophenyl cation |
| [C6H5]+ | 77 | Phenyl cation |
| [CH3SO2NH]+ | 94 | Methanesulfonamide fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound, obtained using UV-Vis spectroscopy, offers valuable information about the electronic transitions within the molecule. The spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
The presence of the nitrophenyl group is a dominant factor in the UV-Vis spectrum. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For this compound, we can expect to observe π → π* and n → π* transitions. libretexts.orglibretexts.org
The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the benzene ring to the corresponding antibonding π* orbitals. libretexts.orglibretexts.org The presence of the electron-withdrawing nitro group and the methanesulfonamide group can influence the energy of these transitions, often causing a shift in the absorption maximum (λmax) compared to unsubstituted benzene.
The n → π* transitions are typically of lower intensity and result from the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfonamide group) to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are sensitive to the polarity of the solvent. researchgate.net
The specific λmax values and molar absorptivity coefficients (ε) are key parameters obtained from the UV-Vis spectrum. For instance, similar chromophores like p-nitrophenol show characteristic absorption maxima that are pH-dependent, reflecting the different electronic structures of the protonated and deprotonated forms. researchgate.net While this compound does not have a phenolic hydroxyl group, the electronic environment of the chromophore will dictate its specific absorption characteristics.
Table 2: Expected Electronic Transitions and Absorption Regions for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 300 | High-intensity transition involving the aromatic system. |
| n → π | 300 - 400 | Lower-intensity transition involving non-bonding electrons. |
Reaction Mechanisms and Chemical Reactivity of 1 3 Nitrophenyl Methanesulfonamide
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The aromatic ring of 1-(3-Nitrophenyl)methanesulfonamide is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the meta-directing nitro group and the ortho, para-directing, yet deactivating, sulfonamide group.
Electrophilic Aromatic Substitution (EAS): Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are exceptionally difficult to perform on this substrate. libretexts.org The combined deactivating effect of two electron-withdrawing groups makes the benzene (B151609) ring highly electron-poor (electrophilic) and thus unreactive towards most electrophiles. libretexts.org Should a reaction be forced under harsh conditions, the directing effects of the substituents would guide the incoming electrophile. The methanesulfonamide (B31651) group is ortho, para-directing, while the nitro group is meta-directing. Their positions relative to each other would result in substitution primarily at the C4 and C6 positions, which are ortho to the sulfonamide and meta to the nitro group. The C2 position is also electronically favored but is more sterically hindered.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two main features: a strong electron-withdrawing group (like a nitro group) to activate the ring and a good leaving group (typically a halide) attached to the ring. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub While this compound possesses a strong activating nitro group, it lacks a suitable leaving group on the aromatic ring. Therefore, direct nucleophilic aromatic substitution on the benzene ring is not a characteristic reaction for this compound under standard SNAr conditions. pressbooks.pubmasterorganicchemistry.com For the reaction to occur, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance; the meta-positioning seen in this molecule offers less stabilization. pressbooks.pub
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH-) is a robust functional group, but it possesses distinct reactive sites. Its reactivity centers on the acidic proton on the nitrogen atom and the potential for substitution reactions.
Acidity and N-Substitution: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows the compound to be deprotonated by a suitable base to form a stabilized anion. This anion can then act as a nucleophile in various reactions. For instance, N-arylation of methanesulfonamide can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides, providing a modern method for forming N-S bonds. nih.govacs.org
Hydrolysis: Sulfonamides are generally characterized by high stability towards hydrolysis compared to amides or esters. scbt.com Cleavage of the S-N bond typically requires harsh acidic or basic conditions. Kinetic studies on the hydrolysis of related compounds, such as p-nitrophenyl esters, show that the reaction mechanism can be pH-dependent, proceeding via specific acid-catalyzed, uncatalyzed, or base-promoted pathways. amazonaws.com For this compound, hydrolysis would likely involve nucleophilic attack at the sulfur atom, but the kinetic barrier for this process is substantial.
Transformations Involving the Nitro Group
The nitro group is the most reactive site on the this compound molecule for synthetic transformations, primarily involving reduction.
Reduction to an Amine: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org This transformation can be accomplished using a wide variety of reducing agents. The product of this reaction is N-(3-aminophenyl)methanesulfonamide. The choice of reagent can be critical to avoid affecting other functional groups, although the sulfonamide group is generally stable to these conditions. commonorganicchemistry.com
Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method. commonorganicchemistry.com
Metal-Acid Systems: Classic methods involve using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) is also an effective reducing agent for this purpose.
The reduction is believed to proceed stepwise through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. psu.edu Under certain conditions, these intermediates can be isolated. For example, chemoselective reduction can yield hydroxylamines. nih.gov
| Reagent/Catalyst | Conditions | Primary Product | Reference |
|---|---|---|---|
| H₂/Pd/C | Methanol or Ethanol solvent, RT | N-(3-aminophenyl)methanesulfonamide | commonorganicchemistry.com |
| Fe/HCl | Aqueous ethanol, reflux | N-(3-aminophenyl)methanesulfonamide | commonorganicchemistry.com |
| SnCl₂/HCl | Ethanol, RT or heat | N-(3-aminophenyl)methanesulfonamide | commonorganicchemistry.com |
| Raney Ni/Hydrazine | 0-10 °C | N-(3-hydroxylaminophenyl)methanesulfonamide (potential) | wikipedia.org |
Kinetic and Mechanistic Investigations of this compound Reactions
While specific kinetic studies for this compound are not widely published, the mechanisms of its potential reactions can be inferred from extensive research on analogous systems.
Mechanism of Nitro Group Reduction: The mechanism of nitroarene reduction with metals like iron involves a series of single-electron transfers from the metal surface to the nitro group. In acidic medium, the process is accompanied by sequential protonation steps, leading first to the nitrosoarene, then to the N-phenylhydroxylamine, and finally to the aniline (B41778) derivative.
Mechanisms of Sulfonamide Hydrolysis: Kinetic investigations into the hydrolysis of structurally related compounds, such as p-nitrophenyl acetate (B1210297) and other nitrophenyl esters, provide a framework for understanding the potential hydrolysis of the sulfonamide. semanticscholar.orgresearchgate.net The hydrolysis rate and mechanism are highly dependent on pH.
Acid-Catalyzed Mechanism: Under strong acidic conditions, the reaction would likely proceed via pre-equilibrium protonation of the sulfonamide nitrogen or an oxygen atom, making the sulfur center more electrophilic and susceptible to nucleophilic attack by water. rsc.org
Base-Catalyzed Mechanism: In basic solutions, the mechanism would involve either the deprotonation of the sulfonamide N-H followed by rearrangement or direct nucleophilic attack by a hydroxide (B78521) ion on the sulfur atom, forming a pentacoordinate intermediate.
The release of a nitrophenolate ion in the hydrolysis of nitrophenyl esters is often used to monitor reaction kinetics spectrophotometrically. semanticscholar.org A similar approach could theoretically be applied if conditions were found to hydrolyze this compound, by monitoring changes in the UV-Vis spectrum of the aromatic portion.
| pH Condition | Proposed Rate-Determining Step | Key Intermediate | Reference |
|---|---|---|---|
| Strongly Acidic | Attack of water on the protonated sulfonamide | Protonated sulfonamide | amazonaws.comrsc.org |
| Neutral | Uncatalyzed attack of water (very slow) | Tetrahedral/Pentacoordinate intermediate | mdpi.com |
| Strongly Basic | Attack of hydroxide on the sulfur center | Pentacoordinate intermediate | semanticscholar.org |
Theoretical and Computational Studies on 1 3 Nitrophenyl Methanesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 1-(3-nitrophenyl)methanesulfonamide. These calculations provide insights into the molecule's stability, reactivity, and various spectroscopic parameters. By employing functionals such as B3LYP and CAM-B3LYP with appropriate basis sets like 6-311G(d,p) or 6-31+G*, researchers can model the geometry and electronic distribution of the molecule with considerable accuracy. sci-hub.senih.gov
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For sulfonamide derivatives, these calculations help in understanding the influence of substituent groups, such as the nitro group in this case, on the electronic properties of the entire molecule. nih.gov
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution and is invaluable for predicting how the molecule will interact with other chemical species. Red-colored regions on the MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack. This information is critical for understanding intermolecular interactions. sci-hub.se
Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides detailed information about the bonding and antibonding interactions within the molecule. It helps to quantify the delocalization of electron density between occupied and unoccupied orbitals, which is essential for understanding the stability arising from hyperconjugation and charge delocalization.
Table 1: Calculated Electronic Properties of a Related Sulfonamide Derivative (NDMPMBS) using DFT/B3LYP/6-311G(d,p)
| Property | Value |
| HOMO Energy | -8.12 eV |
| LUMO Energy | -3.21 eV |
| Energy Gap (HOMO-LUMO) | 4.91 eV |
| Ionization Potential | 8.12 eV |
| Electron Affinity | 3.21 eV |
| Electronegativity | 5.66 eV |
| Chemical Hardness | 2.45 eV |
| Chemical Softness | 0.41 eV |
| Electrophilicity Index | 6.56 eV |
| Dipole Moment | 6.23 Debye |
| Data derived from a study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, which shares structural similarities. sci-hub.se |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. This is achieved through molecular mechanics (MM) and molecular dynamics (MD) simulations. mdpi.comnih.gov These methods are computationally less intensive than DFT, allowing for the exploration of a larger conformational space and the simulation of molecular motion over time.
Molecular mechanics force fields, such as AMBER or OPLS3, are used to calculate the potential energy of different conformers. sci-hub.semdpi.com By systematically rotating the rotatable bonds within the molecule—specifically around the S-N, C-S, and C-C bonds—a potential energy surface can be mapped out. This allows for the identification of low-energy, stable conformers and the energy barriers between them. nih.gov For molecules with multiple rotatable bonds, this exploration helps to determine the most probable shapes the molecule will adopt under given conditions. mdpi.comresearchgate.net
Molecular dynamics simulations build upon this by introducing temperature and simulating the movement of atoms over time, typically on the nanosecond to microsecond timescale. mdpi.comnih.gov An MD simulation can reveal the dynamic behavior of the molecule, including the transitions between different conformational states. mdpi.com By placing the molecule in a simulated solvent box (e.g., water), the influence of the environment on its conformation can also be studied. sci-hub.se Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
Table 2: Example Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
| Force Field | OPLS3 |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1.0325 bar |
| Simulation Time | 10 ns |
| Solvent | Water (approx. 3000 molecules) |
| These parameters are illustrative and based on simulations of similar sulfonamide compounds. sci-hub.se |
Computational Prediction of Spectroscopic Signatures
Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. For this compound, this includes predicting its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
The vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and their corresponding intensities can be compared with experimental spectra. To improve the accuracy of the predicted frequencies, a scaling factor is often applied to account for anharmonicity and limitations of the theoretical level. The assignment of specific vibrational modes to the calculated frequencies is typically done using Potential Energy Distribution (PED) analysis. sci-hub.se
NMR chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are usually referenced to a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. These predictions are highly sensitive to the molecular geometry, making them a good test for the accuracy of the optimized structure.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Sulfonamide
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |
| N-H Stretch | 3253 | 3250 |
| C-H Aromatic Stretch | 3108-3031 | 3100-3040 |
| SO₂ Asymmetric Stretch | 1348 | 1350 |
| SO₂ Symmetric Stretch | 1162 | 1160 |
| C-N Stretch | 1298 | 1300 |
| Data is illustrative and based on studies of similar sulfonamide compounds where excellent agreement between experimental and computed data is often reported. sci-hub.se |
Theoretical Modeling of Reaction Pathways and Energy Barriers
Computational chemistry provides powerful tools for modeling the potential reaction pathways of this compound and calculating the associated activation energy barriers. This is crucial for understanding its reactivity and potential transformations. Methods like the Nudged Elastic Band (NEB) or similar transition state search algorithms are employed to find the minimum energy path between reactants and products. nih.govresearchgate.netresearchgate.net
These calculations can identify the transition state (TS) structure, which is the highest point on the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. chemrxiv.org For instance, theoretical modeling could be used to study the hydrolysis of the sulfonamide bond or reactions involving the nitro group.
By mapping out the potential energy surface for a given reaction, it is possible to identify the most energetically favorable pathway. nih.gov This can be particularly useful in predicting the products of a reaction and understanding the mechanism by which they are formed. arxiv.org These theoretical models can also investigate the influence of catalysts or different solvent environments on the reaction barriers. Machine learning models are also emerging as a tool to predict activation barriers with greater efficiency, often trained on databases of DFT-calculated reaction energies. researchgate.netchemrxiv.org
Table 4: Illustrative Energy Barriers for Elementary Reaction Steps
| Reaction Step | Description | Calculated Activation Barrier (eV) |
| Path A | Hypothetical Step 1 | 1.15 |
| Path A | Hypothetical Step 2 | 0.87 |
| Path B | Hypothetical Step 1 | 1.27 |
| This table provides a conceptual illustration of how activation energies for different steps in competing reaction pathways might be calculated and compared. The values are generic and not specific to this compound, but demonstrate the type of data generated. nih.gov |
Advanced Research Avenues and Specialized Applications of 1 3 Nitrophenyl Methanesulfonamide Scaffolds
Exploration in Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The unique electronic and structural features of the 1-(3-nitrophenyl)methanesulfonamide scaffold make it an intriguing candidate for creating complex, functional superstructures.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The sulfonamide group in the this compound scaffold can act as both a hydrogen bond donor and acceptor, while the nitro-aromatic portion can engage in π-π stacking and other electrostatic interactions. These features are fundamental for designing host molecules that can selectively bind to specific guest molecules. nih.gov
Research into related structures provides a framework for understanding these potentialities. For instance, computational studies on bis(4-nitrophenyl)squaramide, which also features a nitrophenyl group, have investigated its host-guest complexes with halide anions, demonstrating selective binding. researchgate.net The study highlighted that the intrinsic affinity for anions was influenced by the electronic properties of the host. Similarly, naphthyridine derivatives have been designed to have enhanced hydrogen bonding strength for binding with biotin (B1667282) analogues, showcasing the power of directed hydrogen bond interactions in achieving potent and effective molecular recognition. nih.gov These principles suggest that derivatives of this compound could be engineered as receptors for various biologically and environmentally significant anions or neutral molecules.
Self-assembly is the autonomous organization of components into structurally well-defined aggregates. The combination of directional hydrogen bonding from the sulfonamide and aromatic interactions from the nitrophenyl ring can drive the self-assembly of this compound derivatives into higher-order structures like nanotubes, nanowires, and hydrogels.
Studies on diphenylalanine (Phe-Phe) peptides, for example, show how minimalist building blocks can drive self-assembly into a variety of nanostructures. mdpi.comresearchgate.net The introduction of aromatic groups, such as the benzyloxycarbonyl (Z-) group, can induce the formation of hydrogels composed of entangled amyloid-like fibrils. researchgate.net This suggests that modifying the this compound core could yield novel biomaterials. Furthermore, dynamic covalent self-assembly, using reversible reactions like disulfide bond formation in peptide-based systems, allows for the creation of complex mechanically interlocked molecules (MIPs) like catenanes and rotaxanes, a strategy that could be adapted to sulfonamide-based scaffolds. nih.gov
Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are known for their ability to encapsulate guest molecules within their cavities, altering the guest's physical and chemical properties. The nitrophenyl group of this compound and its analogues is a prime candidate for forming inclusion complexes with these hosts.
Recent research has demonstrated the use of cationic pillararenes to bind homoserine lactones (HSLs), which are bacterial signaling molecules. aalto.fi This binding, driven by host-guest interactions, was shown to impair bacterial quorum sensing and virulence factor production. aalto.fi The study found that deeper-cavity hosts showed a preference for HSLs with longer tails, indicating the importance of size and shape complementarity. aalto.fi Similarly, host-guest interactions between β-cyclodextrin and adamantane (B196018) have been used to create superstructured biomaterials from peptide amphiphiles, resulting in mechanically robust, 3D-printable hydrogels with significant in vitro bioactivity. nih.gov These examples underscore the potential for encapsulating this compound derivatives within macrocycles to enhance solubility, control reactivity, or develop novel drug delivery systems.
Catalysis and Organic Transformations Mediated by this compound Derivatives
While primarily explored for its biological potential, the this compound structure also presents opportunities in catalysis and as a key synthetic intermediate. The inherent functionalities of the scaffold can be leveraged to facilitate or mediate organic reactions.
This compound is recognized as a useful synthetic intermediate. For example, it can be used in the synthesis of disubstituted pyridine (B92270) derivatives that act as inhibitors of cyclin-dependent kinases (CDKs). pharmaffiliates.com In this context, the scaffold serves as a foundational building block that is chemically transformed to create a more complex, biologically active molecule.
Furthermore, related nitro-heterocyclic compounds are known to be valuable synthetic intermediates due to the variety of possible chemical transformations of the nitro group. sciforum.net For instance, 2-methyl-3-nitropyridines readily react with thiolate anions to yield substitution products, demonstrating the reactivity of the nitro-activated ring system. sciforum.net This suggests that the nitrophenyl group of the this compound scaffold could be similarly functionalized or used to activate the aromatic ring toward nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives for various applications.
Development of Chemical Sensors and Sensing Platforms
Chemical sensors are devices that transform chemical information into an analytically useful signal. The this compound scaffold possesses features that make it a candidate for incorporation into sensing platforms, particularly for the detection of volatile organic compounds or specific anions.
The development of graphene-based chemical sensors has shown high sensitivity for detecting nitroaromatic compounds like nitrobenzene. rsc.org These sensors operate by measuring changes in electrical resistance as analyte molecules interact with the graphene surface, altering its charge concentration. rsc.org This principle could be inverted, using a this compound derivative as the recognition element immobilized on a transducer surface. The nitro group could interact with specific analytes through charge-transfer or other non-covalent interactions, leading to a detectable signal.
Moreover, "electronic tongue" multisensor systems have been developed using various extracting agents as the sensitive materials in an array of cross-sensitive chemical sensors. researchgate.net These systems are capable of the simultaneous quantitative determination of multiple analytes in complex solutions. researchgate.net Derivatives of this compound, with their potential for tailored binding properties, could be incorporated as novel sensing materials in such arrays for applications in environmental monitoring or industrial process control.
Biological Activity Research (In Vitro Investigations) of this compound Analogues
Analogues and derivatives based on the nitrophenyl and sulfonamide motifs found in this compound have been the subject of extensive in vitro biological activity research. The nitro group is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of bioactive molecules, including antibacterial, antifungal, and anticancer agents. nih.govnih.gov Similarly, the sulfonamide group is a cornerstone of many therapeutic agents.
In vitro investigations have revealed a broad spectrum of activities for related compounds:
Antimycobacterial and Antifungal Activity: (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, a chalcone (B49325) derivative with a nitrophenyl group, showed high potency against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/ml. researchgate.net This finding challenges the assumption that phenolic groups are essential for the antimycobacterial activity of chalcones, as the nitro-substituted compounds were superior to previously described hydroxylated versions. researchgate.net
Cyclooxygenase (COX) Inhibition: A series of (E)-1,3-diphenylprop-2-en-1-one (chalcone) derivatives featuring a methanesulfonamido group were synthesized and evaluated as COX-1/COX-2 inhibitors. researchgate.net Docking studies showed that the p-MeSO₂NH substituent on the C-1 phenyl ring orients into the vicinity of the COX-2 secondary pocket, contributing to selective inhibition. researchgate.net
Anti-inflammatory Activity: Novel phenyl-1H-1,2,3-triazole derivatives were synthesized and tested for anti-inflammatory effects. Several analogues showed more potent effects than the reference drug diclofenac (B195802) in a xylene-induced ear edema model. nih.gov
Neuraminidase Inhibition: A series of 1,3,4-oxadiazole (B1194373) derivatives were designed as inhibitors of the neuraminidase (NA) enzyme, an important target for anti-influenza drugs. nih.gov Compound 6d, in particular, exhibited a very low IC₅₀ value of 0.027 µM, significantly more potent than oseltamivir (B103847) carboxylate. nih.gov
Endocrine Disruption Activity: In vitro bioassays have shown that certain carbanilide (B493258) compounds can enhance hormone-dependent activation of estrogen and androgen receptors, suggesting a potential mechanism for endocrine disruption. nih.govscispace.com
The following table summarizes key in vitro biological activities of selected analogues and derivatives containing nitrophenyl or sulfonamide moieties.
| Compound Class/Derivative | Target/Assay | Key Finding | Reference |
| (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Mycobacterium tuberculosis | Potent antimycobacterial activity (MIC = 0.78 μg/ml). | researchgate.net |
| (E)-1-(4-(N-methylsulfonamido)phenyl)-3-phenylprop-2-en-1-one (7b) | Cyclooxygenase (COX) | Selective COX-2 inhibition (COX-1 IC₅₀ > 100 µM; COX-2 IC₅₀ = 0.5 µM). | researchgate.net |
| 1,3-Benzenedisulfonamide Analogues | Antiplatelet Aggregation (ADP induced) | Compound 16 showed potent activity (IC₅₀ = 0.26 µmol L⁻¹), more active than the control drug picotamide. | researchgate.net |
| 1,3,4-Oxadiazole Derivative (6d) | Neuraminidase (NA) Inhibition | Potent inhibition with an IC₅₀ of 0.027 µM, stronger than oseltamivir carboxylate. | nih.gov |
| 5,6,7,8-Tetrahydroisoquinolines with 3-nitrophenyl group | Anticancer Activity (PACA2, A549 cell lines) | Six compounds showed moderate to strong activity against pancreatic and lung cancer cell lines. | nih.gov |
| Triclocarban (TCC) | Endocrine Activity (AR/ER bioassay) | Enhanced hormone-dependent gene expression in androgen and estrogen receptor assays. | nih.govscispace.com |
| Diaryl Ether Hydrazide (3) | Mycobacterium tuberculosis | Pronounced activity with a MIC of 0.61 μg/mL. | mdpi.com |
Enzyme Interactions and Mechanistic Elucidation (In Vitro)
The structural motifs present in this compound, namely the sulfonamide and nitrophenyl groups, are known to interact with various enzyme classes. The sulfonamide group is a classic zinc-binding group, making enzymes that contain zinc in their active site, such as carbonic anhydrases (CAs), potential targets. nih.govnih.gov While direct in vitro enzymatic assays specifically testing this compound are not extensively reported in publicly available literature, the broader class of sulfonamides has been widely studied. For instance, many sulfonamide-containing drugs have been identified as having inhibitory properties against carbonic anhydrase II. nih.gov
The general mechanism of interaction for sulfonamide inhibitors with zinc-containing enzymes involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. This binding can be influenced by other parts of the molecule, which can form additional interactions with amino acid residues in the active site, thereby affecting the inhibitor's potency and selectivity.
The nitrophenyl group can also play a significant role in enzyme interactions. The nitro group is a strong electron-withdrawing group and can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, with enzyme active sites. Furthermore, under certain biological conditions, the nitro group can be metabolically reduced, a process that could be relevant in the context of specific enzyme mechanisms.
To elucidate the specific enzyme interactions of this compound, a comprehensive screening against a panel of enzymes, particularly metalloenzymes and those known to bind nitroaromatic compounds, would be necessary. Detailed kinetic studies, such as the determination of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), would provide quantitative measures of its potency. Techniques like X-ray crystallography of the enzyme-inhibitor complex could offer precise insights into the binding mode and the specific molecular interactions at the atomic level.
Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction (In Vitro)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, systematic modifications can be made to understand and optimize its interaction with a specific molecular target.
The core scaffold of this compound offers several points for chemical modification to build a comprehensive SAR profile. These include:
The Sulfonamide Group: The acidity and hydrogen bonding capacity of the sulfonamide NH can be modulated by N-alkylation or N-arylation. These changes can significantly impact the binding affinity to the target enzyme.
The Phenyl Ring: The position and nature of substituents on the phenyl ring can drastically alter the electronic and steric properties of the molecule. For instance, moving the nitro group from the meta (3-position) to the ortho or para positions would likely have a profound effect on activity. The introduction of other substituents, such as halogens, alkyl, or alkoxy groups, would further probe the steric and electronic requirements of the binding pocket.
The Methylene (B1212753) Linker: The methylene group between the phenyl ring and the sulfonamide provides a degree of conformational flexibility. Replacing or constraining this linker could influence the orientation of the phenyl ring relative to the sulfonamide, which could in turn affect binding.
A hypothetical SAR study on a series of analogs of this compound against a specific enzyme, for example, a human carbonic anhydrase isoform, could yield valuable data. The results of such a study could be presented in a data table, as illustrated below.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Sulfonamide Substitution) | IC₅₀ (nM) vs. Target Enzyme |
| 1 | 3-NO₂ | H | Data not available |
| Analog 1a | 4-NO₂ | H | Hypothetical Value |
| Analog 1b | 3-NH₂ | H | Hypothetical Value |
| Analog 1c | 3-NO₂ | CH₃ | Hypothetical Value |
| Analog 1d | 4-Cl | H | Hypothetical Value |
This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in public databases.
By systematically synthesizing and testing such analogs, researchers can build a detailed pharmacophore model, which is essential for the rational design of more potent and selective inhibitors.
Radiotracer Design and Synthesis for Molecular Imaging Research (Excluding Clinical Application)
Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive window into biological processes at the molecular level. This requires the development of specific radiotracers that can bind to a target of interest and be detected by the imaging modality. The this compound scaffold possesses features that make it a candidate for development into a PET radiotracer for preclinical research.
The design of a radiotracer based on this scaffold would involve the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule. The nitrophenyl group is particularly amenable to radiolabeling with ¹⁸F through nucleophilic aromatic substitution reactions. mdpi.com The general strategy would involve synthesizing a precursor molecule where a suitable leaving group (e.g., a nitro group itself, or a halogen) is positioned on the aromatic ring, which can then be displaced by [¹⁸F]fluoride.
For example, a potential radiosynthesis route could involve a precursor such as 1-(3,5-dinitrophenyl)methanesulfonamide or 1-(3-fluoro-5-nitrophenyl)methanesulfonamide. The synthesis would need to be optimized for radiochemical yield, purity, and specific activity.
The selection of the labeling position is crucial and should be guided by the SAR data to ensure that the introduction of the radionuclide does not significantly diminish the compound's affinity for its target. The resulting radiotracer, for instance, [¹⁸F]this compound, could then be used in preclinical imaging studies in animal models to investigate the distribution and density of the target enzyme or receptor in vivo. Such studies are vital for understanding disease processes and for the early-stage evaluation of new therapeutic agents.
It is important to note that the development of a radiotracer is a multi-step process that includes not only the radiosynthesis but also in vitro characterization of its binding properties and in vivo evaluation of its pharmacokinetics and target specificity, all of which fall outside the scope of clinical application. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. A representative protocol includes:
- Step 1 : Reacting 3-nitrobenzyl chloride with methanesulfonamide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) .
- Step 2 : Purification via column chromatography or recrystallization from ethanol .
- Optimization : Yield improvements (>80%) are achieved by controlling temperature (60–80°C), stoichiometric excess of methanesulfonamide (1.2 eq), and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions; aromatic protons appear as doublets (δ 7.5–8.2 ppm) due to nitro group deshielding .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion [M+H]⁺ at m/z 231 .
Q. How does the nitro group at the 3-position influence the compound's solubility and stability under various storage conditions?
- Methodological Answer :
- Solubility : The nitro group enhances polarity, increasing solubility in DMSO (>50 mg/mL) but reducing it in non-polar solvents (e.g., hexane) .
- Stability : The electron-withdrawing nitro group stabilizes the sulfonamide moiety against hydrolysis. Store at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies are employed to elucidate the hydrogen-bonding network and crystal packing of this compound using X-ray crystallography?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from ethanol/water (1:1) .
- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings between sulfonamide NH and nitro O) .
- Challenges : Resolve disorder in nitro group orientation via refinement with SHELXL .
Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition assays?
- Methodological Answer :
- Derivative Synthesis : Replace nitro with halogen (F, Cl) or methoxy groups to modulate electron density .
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) using fluorescence polarization (IC₅₀ determination) .
- Data Interpretation : Correlate substituent Hammett constants (σ) with IC₅₀ trends to identify electron-withdrawing effects .
Q. What methodologies are recommended for resolving contradictory data in biological activity studies of this compound, particularly in cytotoxicity vs. selectivity profiles?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (MTT, apoptosis flow cytometry) to confirm cytotoxicity .
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); prioritize derivatives with SI >5 .
- Mechanistic Studies : Perform RNA-seq on treated cells to identify off-target pathways .
Q. How can computational chemistry tools be integrated with experimental data to predict the binding modes of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR); prioritize poses with nitro group near Arg120 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
